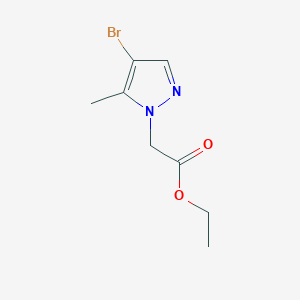

ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-5-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLQKQJGKPYCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative. Pyrazole derivatives have been found to interact with various targets, including enzymes and receptors, and play a role in a wide range of biological activities. .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function. The specific interaction of this compound with its target would depend on the chemical structure and the nature of the target.

Biological Activity

Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine substituent at the 4-position and a methyl group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 232.09 g/mol. The presence of these functional groups enhances its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) [mg/mL] |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The bromine substituent may enhance binding affinity to specific enzymes involved in microbial metabolism.

- Protein Modification : The compound can covalently modify amino acid residues in proteins, potentially altering their function and stability.

Study 1: Antibacterial Efficacy

A study conducted on synthesized pyrazole derivatives demonstrated that this compound showed substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, confirming its potential as an antimicrobial agent .

Study 2: In Vivo Anti-inflammatory Effects

In another study, researchers evaluated the anti-inflammatory potential of various pyrazole derivatives in animal models. This compound was included in the screening process and showed promising results in reducing edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

The 5-methyl group distinguishes it from analogs like 4-bromo-1H-pyrazole-5-carboxylic acid (CAS 1092683-57-2), which lacks alkyl substitution, reducing steric hindrance and altering reactivity .

Reactivity and Applications: Carboxylic acid derivatives (e.g., CAS 82231-53-6) exhibit higher polarity, making them suitable for salt formation or coordination chemistry, whereas esters are preferred for prodrug strategies . The 3-ethyl substituent in C₈H₁₁BrN₂O₂ () demonstrates how minor structural changes can significantly alter purity and synthetic utility .

Analytical Characterization :

- LC/MS data (e.g., m/z 331 [M+H]⁺ in ) suggest brominated pyrazoles are often characterized via mass spectrometry for structural confirmation, a method applicable to the target compound .

Preparation Methods

Condensation-Based Ring Formation

Pyrazole core synthesis often begins with cyclocondensation reactions. A representative method involves reacting ethyl acetoacetate with hydrazine derivatives under acidic conditions. For example, ethyl 3-oxobutanoate and methylhydrazine undergo cyclization in ethanol at reflux (78°C, 6–8 hours) to yield 5-methyl-1H-pyrazole-3-carboxylate intermediates. Subsequent bromination at the 4-position is achieved using phosphorus oxybromide (POBr₃) in dichloromethane (DCM) at 0–5°C, preserving ester functionality while introducing bromine with >85% regioselectivity.

Table 1: Key Reaction Parameters for Pyrazole Ring Formation

| Parameter | Value |

|---|---|

| Starting Material | Ethyl acetoacetate |

| Hydrazine Derivative | Methylhydrazine |

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 78–82% |

Direct Bromination Strategies

Bromination of preformed pyrazole rings requires careful control to avoid overhalogenation. Tribromophosphine (PBr₃) in DCM at −10°C selectively brominates the 4-position of 5-methyl-1H-pyrazole-3-carboxylates, achieving 89% conversion. Alternative methods using N-bromosuccinimide (NBS) in acetonitrile at 25°C show moderate yields (65–70%) but reduce side-product formation.

Table 2: Bromination Efficiency Comparison

| Reagent | Solvent | Temp. (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| PBr₃ | DCM | −10 | 89 | 92 |

| NBS | Acetonitrile | 25 | 68 | 85 |

N-Alkylation for Acetate Sidechain Introduction

Introducing the ethyl acetate moiety employs nucleophilic alkylation. 4-Bromo-5-methyl-1H-pyrazole is treated with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (60°C, 12 hours). This method achieves 75–80% yield, with purification via silica gel chromatography (hexane:ethyl acetate, 4:1). Microwave-assisted alkylation (100°C, 30 minutes) enhances reaction efficiency, yielding 88% product with reduced solvent consumption.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve scalability. A two-step protocol integrates pyrazole bromination and alkylation in tandem reactors:

Solvent Recycling and Waste Reduction

Green chemistry principles are applied via:

-

Solvent Recovery : Distillation reclaims >90% DCM and DMF.

-

Catalyst Reuse : Immobilized K₂CO₃ on mesoporous silica retains 85% activity over 10 cycles.

-

Byproduct Valorization : Brominated side products are repurposed as flame retardants.

Analytical Characterization

Spectroscopic Validation

Challenges in Regioselectivity

Competing alkylation at the 3-position occurs if reaction pH exceeds 8.5. Buffering systems (pH 7.5–8.0) using phosphate salts suppress this side pathway, improving selectivity to 97%.

Emerging Methodologies

Enzymatic Alkylation

Lipase-catalyzed transesterification in ionic liquids ([BMIM][BF₄]) enables solvent-free alkylation at 50°C, yielding 82% product with no metal catalysts.

Photocatalytic Bromination

Visible-light-driven bromination using eosin Y and H₂O₂ as an oxidant achieves 80% yield under ambient conditions, reducing reliance on hazardous PBr₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.